1-Ethoxy-3-isocyanatopropane

Description

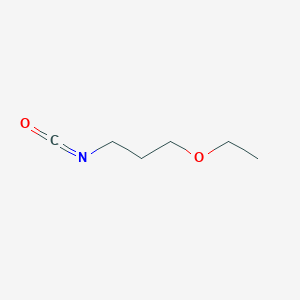

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZSDNDGWZYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572709 | |

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54458-15-0 | |

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethoxy-3-isocyanatopropane synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-3-isocyanatopropane

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a bifunctional molecule with applications in specialty polymer synthesis and as a versatile building block in organic chemistry. The primary focus is on a robust, two-stage synthetic strategy commencing with the preparation of the key intermediate, 3-ethoxypropan-1-amine, followed by its conversion to the target isocyanate. This document details the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes the critical safety procedures required when handling the hazardous intermediates and final product. Methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility for researchers, scientists, and professionals in drug development and materials science.

Introduction and Synthetic Strategy

This compound is a linear aliphatic isocyanate featuring a terminal ethoxy group. This structure imparts unique properties, allowing it to act as a reactive linker or a modifying agent in various chemical systems. The isocyanate group (-NCO) is highly reactive towards nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and other derivatives. The ethoxy group provides a stable, flexible ether linkage.

The most logical and widely practiced approach to the synthesis of aliphatic isocyanates is the conversion of the corresponding primary amine. Therefore, this guide is structured in two principal parts:

-

Synthesis of the Precursor: Preparation of 3-ethoxypropan-1-amine.

-

Conversion to Isocyanate: Transformation of 3-ethoxypropan-1-amine into this compound.

The overall synthetic workflow is depicted below.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Ethoxypropan-1-amine

The synthesis of the amine precursor is achieved via a two-step process starting from readily available commercial reagents: ethanol and acrylonitrile.

Step A: Synthesis of 3-Ethoxypropionitrile

Principle and Rationale: This step involves the base-catalyzed Michael addition (cyanoethylation) of ethanol to acrylonitrile. A strong base, such as sodium hydroxide, is used to deprotonate ethanol, forming the ethoxide nucleophile, which then attacks the electron-deficient β-carbon of acrylonitrile. The reaction is typically exothermic and requires careful temperature control to prevent the polymerization of acrylonitrile.[1]

Caption: Reaction scheme for the synthesis of 3-ethoxypropionitrile.

Experimental Protocol: [1]

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 200 g of ethanol and 8.2 g of sodium hydroxide.

-

Begin stirring the mixture. Using the dropping funnel, add 210 g of acrylonitrile dropwise. The reaction is exothermic; maintain the internal temperature at approximately 50°C by controlling the addition rate and using external cooling if necessary.

-

After the addition is complete, maintain the reaction mixture at 50°C with continued stirring for 3 hours.

-

Monitor the reaction progress via Gas Chromatography (GC) until the consumption of acrylonitrile is complete. The crude product is typically of high purity (>97%) and can be carried forward to the next step without extensive purification.

Step B: Synthesis of 3-Ethoxypropan-1-amine

Principle and Rationale: The nitrile group of 3-ethoxypropionitrile is reduced to a primary amine via catalytic hydrogenation. This is a standard transformation commonly employing catalysts like Raney Nickel or Cobalt in the presence of hydrogen gas under pressure. An inhibitor may be added to improve selectivity and prevent side reactions.[1] The final product is isolated by vacuum distillation.

Caption: Reaction scheme for the hydrogenation of 3-ethoxypropionitrile.

Experimental Protocol: [1]

-

Charge a high-pressure autoclave with the crude 3-ethoxypropionitrile from the previous step, a suitable hydrogenation catalyst (e.g., Raney Cobalt or Nickel), and an inhibitor as specified in the reference patent.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure and heat to the specified reaction temperature.

-

Maintain the reaction under constant hydrogen pressure with vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the crude 3-ethoxypropan-1-amine by vacuum distillation to obtain the final product with a purity of >99.5%.

Part 2: Synthesis of this compound

The conversion of a primary amine to an isocyanate is most commonly and efficiently achieved through phosgenation. While non-phosgene alternatives exist to mitigate safety concerns, the phosgene-based route remains the predominant industrial method due to its high yield and efficiency.[2]

Phosgenation of 3-Ethoxypropan-1-amine

Principle and Rationale: The reaction proceeds in a two-stage process to maximize yield and minimize the formation of urea byproducts.[3]

-

Cold Phosgenation (0-70°C): The amine reacts with phosgene to form an intermediate N-substituted carbamoyl chloride and its hydrochloride salt.

-

Hot Phosgenation (80-200°C): The carbamoyl chloride intermediate is thermally decomposed, eliminating a molecule of hydrogen chloride (HCl) to yield the final isocyanate.[3]

The reaction is performed in an inert, high-boiling solvent like o-dichlorobenzene or toluene.

Caption: General reaction pathway for the synthesis of an isocyanate via phosgenation.

Experimental Protocol (General Procedure): WARNING: This procedure involves phosgene , an extremely toxic and hazardous gas. It must only be performed by trained personnel in a specialized, high-performance chemical fume hood with appropriate safety monitoring and HCl/phosgene scrubbing systems.

-

Dissolve 3-ethoxypropan-1-amine in a dry, inert solvent (e.g., o-dichlorobenzene) within a reactor equipped for low-temperature control and gas handling.

-

Cool the solution to below 10°C.

-

Introduce a solution of phosgene in the same solvent (or gaseous phosgene) subsurface while maintaining vigorous stirring and keeping the temperature below 70°C. A slurry of carbamoyl chloride hydrochloride will form.

-

Once the initial reaction is complete, gradually heat the slurry to the boiling point of the solvent (100-200°C).

-

Continue to bubble phosgene through the hot mixture to ensure complete conversion of the intermediate to the isocyanate.

-

After the reaction is complete (monitored by IR for the disappearance of amine/intermediate peaks and appearance of the -NCO peak), purge the system with an inert gas (e.g., nitrogen) to remove all traces of residual phosgene and HCl.

-

The final product, this compound, is isolated from the solvent by fractional vacuum distillation.

Non-Phosgene Alternatives

Growing safety and environmental concerns have driven research into phosgene-free isocyanate synthesis.[4][5] Key alternative strategies include:

-

Use of Phosgene Surrogates: Diphosgene (a liquid) and triphosgene (a solid) are safer to handle and transport than gaseous phosgene.[6] They decompose in situ to generate phosgene, allowing for similar reaction chemistry with reduced handling risks.

-

Thermal Decomposition of Carbamates: This two-step approach involves first reacting the amine with a carbonyl source like dimethyl carbonate (DMC) or urea to form a stable carbamate intermediate.[5][7] This carbamate is then isolated and thermally cracked, often over a catalyst, to yield the isocyanate and an alcohol byproduct.[5] This route completely avoids the use of phosgene and its derivatives.

Data Summary

| Compound | Formula | Mol. Weight ( g/mol ) | Role | Typical Purity |

| 3-Ethoxypropionitrile | C₅H₉NO | 99.13 | Intermediate | >97% |

| 3-Ethoxypropan-1-amine | C₅H₁₃NO | 103.16 | Precursor | >99.5% |

| Phosgene | COCl₂ | 98.92 | Reagent | N/A |

| This compound | C₆H₁₁NO₂ | 129.16 | Product | >98% |

Comprehensive Safety Protocol

Adherence to strict safety protocols is non-negotiable when performing this synthesis.

-

Hazard Assessment: The primary hazards are associated with acrylonitrile (toxic, flammable, carcinogen), hydrogen gas (flammable, explosion risk), phosgene (extremely toxic inhalation hazard), and the final isocyanate product (potent sensitizer).

-

Engineering Controls: All manipulations involving phosgene or its surrogates must be conducted in a certified high-performance chemical fume hood with a dedicated scrubbing system for acid and phosgene vapors. The hydrogenation step must be performed in a properly rated and maintained high-pressure autoclave behind a blast shield.

-

Personal Protective Equipment (PPE):

-

Body: Chemical-resistant, flame-retardant lab coat. Disposable coveralls are recommended for isocyanate handling.[8]

-

Hands: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton for phosgene; nitrile for general use, checking breakthrough times).[9]

-

Eyes: Chemical splash goggles and a full-face shield must be worn, especially when working with pressurized systems or corrosive/toxic materials.[9]

-

Respiratory: Standard laboratory work does not require a respirator if engineering controls are sufficient. However, for any potential exposure to isocyanates or phosgene (e.g., system failure), a supplied-air respirator is mandatory.[10] Isocyanates are potent respiratory sensitizers, and exposure can lead to occupational asthma.[10][11]

-

-

Handling Isocyanates: Isocyanates can cause severe irritation to the skin, eyes, and respiratory tract.[11][12] Repeated exposure, even at low levels, can lead to sensitization, where subsequent exposure triggers a severe asthmatic reaction.[10] All work should be done in a well-ventilated area.

-

Waste Disposal:

-

Never dispose of active isocyanates directly.

-

Quench residual isocyanates and clean contaminated glassware with a decontaminating solution (e.g., a mixture of water, ammonia, and isopropyl alcohol) before standard cleaning.[8]

-

All waste must be handled and disposed of according to institutional and local environmental regulations.

-

References

-

Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link]

- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate. (2021). Google Patents.

- CN109369423B - Preparation method of 3-ethoxy propylamine. (2021). Google Patents.

-

ResearchGate. (n.d.). Procedure for the conversion of a primary amine to an isocyanate, via an isocyanide intermediate. Retrieved from [Link]

-

BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved from [Link]

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates. (2004). Google Patents.

- CN109232638A - A method of preparing 3- isocyanate group propyl trimethoxy silicane. (2019). Google Patents.

- CN115403609A - Preparation method of tris [3- (trimethoxysilyl) propyl] isocyanurate. (2022). Google Patents.

-

Ataman Kimya. (n.d.). ETHOXY PROPANOL (EP). Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

ResearchGate. (2025). Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts. Retrieved from [Link]

- US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate. (1992). Google Patents.

-

Semantic Scholar. (2024). How To Get Isocyanate? Retrieved from [Link]

-

DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]

- EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol. (1984). Google Patents.

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011). Non-phosgene Synthesis of Isocyanate Precursors. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Chemical Synthesis and Properties of Isocyanates. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

- US3467688A - Conversion of azo or azoxy compounds to isocyanates. (1969). Google Patents.

-

ChemSynthesis. (2025). (2E)-3-ethoxy-2-propenoyl isocyanate. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved from [Link]

-

PubChem. (n.d.). 3-ethoxy-N-(3-phenylprop-2-enyl)propan-1-amine. Retrieved from [Link]

-

ResearchGate. (2025). Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials. Retrieved from [Link]

- DE10161272A1 - Preparation of isocyanate from carbamate. (2003). Google Patents.

-

ResearchGate. (2025). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-1-propanol. Retrieved from [Link]

- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019). Google Patents.

-

General approach to prepare polymers bearing pendant isocyanate groups. (2020). Retrieved from [Link]

Sources

- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 4. Non-phosgene Synthesis of Isocyanate Precursors----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. actsafe.ca [actsafe.ca]

- 9. hse.gov.uk [hse.gov.uk]

- 10. dodtec.com [dodtec.com]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. bhhcsafetycenter.com [bhhcsafetycenter.com]

1-Ethoxy-3-isocyanatopropane chemical properties

An In-Depth Technical Guide to 1-Ethoxy-3-isocyanatopropane for Advanced Research

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule with significant potential in specialized chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and safety protocols associated with this compound. The structure of this guide is designed to offer a logical and in-depth exploration of the subject, moving from fundamental properties to practical applications and safety considerations.

Introduction to this compound

This compound (C₆H₁₁NO₂) is a unique aliphatic compound featuring two distinct functional groups: an ether (ethoxy) group and a highly reactive isocyanate group.[1] This dual functionality makes it a valuable intermediate and building block in organic synthesis, particularly for the introduction of a flexible three-carbon spacer with a terminal reactive site. The ethoxy group is relatively inert, providing solubility and modifying the lipophilicity of target molecules, while the isocyanate group serves as a versatile electrophilic handle for a wide array of chemical transformations.[2] Its potential lies in its ability to act as a linker, connecting different molecular fragments, which is a crucial strategy in the design of chemical probes, bioconjugates, and novel therapeutic agents.[3][4]

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be summarized, and others can be predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [5] |

| Monoisotopic Mass | 129.07898 Da | [1] |

| CAS Number | 54458-15-0 | [5] |

| Canonical SMILES | CCOCCCN=C=O | [1] |

| InChIKey | YTCZSDNDGWZYNK-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.6 | [1] |

| Predicted Boiling Point | Data not available | - |

| Predicted Density | Data not available | - |

Spectroscopic Characterization: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not readily available. However, the expected characteristic signals would include:

-

IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) typically appears around 2250-2275 cm⁻¹. The C-O-C stretch of the ether group would be expected in the 1070-1150 cm⁻¹ region.

-

¹H NMR Spectroscopy: Signals corresponding to the ethyl group (a triplet and a quartet), and three methylene groups showing distinct chemical shifts due to their proximity to the ether and isocyanate functionalities.

-

¹³C NMR Spectroscopy: A signal for the isocyanate carbon atom (around 120-130 ppm) and distinct signals for the carbon atoms of the ethoxy and propyl groups.

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a logical and established synthetic route would involve the phosgenation of the corresponding primary amine, 3-ethoxy-1-propanamine. This is a standard method for the preparation of isocyanates.[2]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available precursors.

Experimental Protocol: Phosgenation of 3-Ethoxy-1-propanamine

This protocol is a generalized procedure based on standard phosgenation reactions and should be performed with extreme caution by trained personnel in a well-ventilated fume hood due to the high toxicity of phosgene.

Materials:

-

3-Ethoxy-1-propanamine

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

-

Dry glassware

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for inert gas, and a condenser connected to a scrubbing system (e.g., sodium hydroxide solution) to neutralize excess phosgene.

-

Solvent and Amine: Charge the flask with anhydrous toluene and 3-ethoxy-1-propanamine under a nitrogen atmosphere. Cool the mixture to 0-5 °C using an ice bath.

-

Phosgene Addition: Slowly bubble phosgene gas into the stirred solution or add a solution of triphosgene in toluene dropwise. The reaction is exothermic; maintain the temperature below 10 °C. The reaction proceeds via a carbamoyl chloride intermediate.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the consumption of the starting amine.

-

Completion and Work-up: Once the reaction is complete, purge the system with nitrogen to remove any residual phosgene into the scrubber.

-

Purification: The resulting mixture contains the desired this compound. The product is typically purified by fractional distillation under reduced pressure to separate it from the solvent and any high-boiling byproducts. The purity should be confirmed by spectroscopic methods.

Trustworthiness of the Protocol: This protocol is based on a well-established transformation in organic chemistry. Its self-validating nature comes from the monitoring of the disappearance of the starting amine and the appearance of the product, which has a distinct spectroscopic signature (especially in IR spectroscopy).

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. The carbon atom of the -N=C=O group is highly susceptible to nucleophilic attack.[2]

-

Reaction with Alcohols: In the presence of an alcohol, this compound will form a stable urethane (carbamate) linkage. This reaction is fundamental to the synthesis of polyurethanes when diols or polyols are used.[2][6]

-

Reaction with Amines: Primary and secondary amines react readily with the isocyanate group to form urea derivatives. This reaction is typically very fast and is a cornerstone of many synthetic strategies in medicinal chemistry.[2][7]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding primary amine (in this case, 3-ethoxy-1-propanamine) and carbon dioxide gas.[8] This reactivity necessitates the use of anhydrous conditions during its synthesis and handling to prevent degradation.[9]

The ether linkage within the molecule is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions, a factor to consider in multi-step synthetic planning.

Applications in Research and Drug Discovery

The bifunctional nature of this compound makes it a compelling tool for drug discovery and chemical biology. Isocyanates are increasingly utilized for their ability to form stable linkages and modify molecules of interest.[3]

Role as a Heterobifunctional Linker

This compound can serve as a flexible, hydrophilic linker to connect two different molecular entities. For instance, it can be used to attach a pharmacophore (a molecule with biological activity) to a reporter tag, such as a fluorescent dye, a biotin moiety for affinity purification, or a photoaffinity label for target identification studies.[4]

The choice of an ethoxy-containing linker can be strategic. The ether group can enhance aqueous solubility and provide an optimal length and flexibility to allow both the pharmacophore and the reporter tag to function without steric hindrance. This is a critical consideration in designing effective chemical tools for biological systems.

Safety, Handling, and Storage

Isocyanates as a class are hazardous chemicals that require strict safety protocols.[8] Exposure can cause irritation to the skin, eyes, and respiratory tract, and more significantly, can lead to respiratory and dermal sensitization, resulting in asthma-like symptoms upon subsequent exposure, even at very low concentrations.[2][9]

Table 2: Summary of Safety and Handling Procedures

| Precaution Category | Recommended Actions |

| Engineering Controls | Handle exclusively in a well-ventilated chemical fume hood. Use a closed system where possible.[9] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile, butyl rubber), safety goggles or a face shield, and a lab coat. For operations with a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10] |

| Handling | Avoid contact with skin and eyes. Do not breathe vapors or mists. Keep away from moisture, strong acids, strong bases, alcohols, and amines.[10] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials.[9] |

| Spills | Decontaminate small spills with a neutralizing solution (e.g., a mixture of water, ammonia, and detergent). Absorb with an inert material like sand or vermiculite, collect in a sealed container, and dispose of as hazardous waste.[9] |

| First Aid | Inhalation: Move to fresh air; seek immediate medical attention. Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Ingestion: Do not induce vomiting; seek immediate medical attention.[11] |

Expert Insight on Trustworthiness: The described safety protocols are standard for handling isocyanates and are designed as a self-validating system. Adherence to these measures minimizes exposure risks. Regular training on the specific hazards of isocyanates and proper PPE usage is crucial for all personnel.[9]

Conclusion

This compound is a valuable, albeit not widely characterized, chemical intermediate. Its bifunctional nature, combining a reactive isocyanate handle with a flexible ethoxypropyl chain, offers significant potential for applications in medicinal chemistry, chemical biology, and materials science. While specific experimental data is sparse, its properties and reactivity can be reliably inferred from the well-understood chemistry of the isocyanate functional group. Responsible and safe handling, in accordance with established protocols for this class of compounds, is paramount for its successful and safe utilization in research and development.

References

-

Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]

-

3M. (2018). Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO2). Retrieved from [Link]

-

Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Chemical Synthesis and Properties of Isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Armstrong isocyanide. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Retrieved from [Link]

-

RSC Publishing. (n.d.). Formation and reactivity of isocyanate (NCO) species on Ag/Al2O3. Retrieved from [Link]

-

ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Isocyanates. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propane, 1-ethoxy- (CAS 628-32-0). Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1-Ethoxy-3-fluoropropane. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-ethoxy-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). Retrieved from [Link]

-

AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]

-

Chemsrc. (2025). 1-ethoxy-3-iodopropane. Retrieved from [Link]

- Google Patents. (n.d.). US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.

- Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.

Sources

- 1. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 54458-15-0 [m.chemicalbook.com]

- 6. aidic.it [aidic.it]

- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

1-Ethoxy-3-isocyanatopropane reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 1-Ethoxy-3-isocyanatopropane with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry and drug development, the isocyanate functional group stands out for its versatile and predictable reactivity. This compound, a bifunctional molecule, offers a unique combination of an ether linkage and a highly reactive isocyanate moiety. This guide provides a comprehensive exploration of the reactivity of this compound with a range of common nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing these reactions, offering mechanistic insights, kinetic considerations, and practical experimental protocols. Our objective is to equip the reader with the foundational knowledge and technical expertise required to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling in a laboratory setting. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 54458-15-0 | [2] |

| Boiling Point | 57-58 °C at 15 mmHg | [1] |

| Refractive Index | 1.418 | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent | [3] |

The Isocyanate Functional Group: A Hub of Reactivity

The reactivity of this compound is dominated by the isocyanate (-N=C=O) functional group. This group is a heterocumulene, characterized by a central carbon atom double-bonded to both a nitrogen and an oxygen atom. The high electronegativity of oxygen and nitrogen renders the central carbon atom highly electrophilic and susceptible to attack by nucleophiles.[4]

The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water [5]

This reactivity trend is influenced by the nucleophilicity and steric hindrance of the attacking nucleophile.

General Mechanism of Nucleophilic Attack

The reaction of an isocyanate with a nucleophile generally proceeds through a two-step mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the isocyanate group.

-

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, leading to the final product.

Caption: General Nucleophilic Addition to an Isocyanate.

Reactivity with Specific Nucleophiles

This section provides a detailed analysis of the reactions of this compound with primary amines, alcohols, water, and thiols.

Reaction with Amines: Formation of Ureas

The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea.[4][6] This reaction is a cornerstone of polyurethane and polyurea chemistry and is widely used in the synthesis of biologically active molecules.[7]

Reaction:

EtO-(CH₂)₃-N=C=O + R-NH₂ → EtO-(CH₂)₃-NH-C(=O)-NH-R

Mechanism

The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. Subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen results in the stable urea linkage.

Caption: Mechanism of Urea Formation.

Experimental Protocol: Synthesis of N-(3-Ethoxypropyl)-N'-benzylurea

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of benzylamine in anhydrous DCM to the flask via a dropping funnel over 15-20 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Characterization:

-

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Reaction with Alcohols: Formation of Carbamates (Urethanes)

The reaction of isocyanates with alcohols produces carbamates, also known as urethanes.[4] This reaction is fundamental to the production of polyurethane polymers.[8] The reaction rate is generally slower than that with amines and is often catalyzed.[9]

Reaction:

EtO-(CH₂)₃-N=C=O + R-OH → EtO-(CH₂)₃-NH-C(=O)-O-R

Mechanism

The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the hydroxyl group to the nitrogen atom forms the carbamate.

Caption: Mechanism of Carbamate Formation.

Catalysis

The reaction between isocyanates and alcohols is often accelerated by catalysts. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds like dibutyltin dilaurate (DBTDL).[10] These catalysts can activate either the isocyanate or the alcohol, facilitating the nucleophilic attack.[11]

Experimental Protocol: Synthesis of Benzyl (3-ethoxypropyl)carbamate

-

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.05 eq)

-

Dibutyltin dilaurate (DBTDL, ~0.1 mol%)

-

Anhydrous Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

-

Procedure:

-

To a solution of this compound in anhydrous toluene, add benzyl alcohol and DBTDL.

-

Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.

-

Stir the reaction for 4-6 hours, monitoring its progress by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the resulting carbamate using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Reaction with Water: Hydrolysis to an Unstable Carbamic Acid

Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decomposes to yield a primary amine and carbon dioxide.[4] The newly formed amine can then react with another molecule of isocyanate to form a urea, making this a significant side reaction in many applications.[12]

Reaction:

EtO-(CH₂)₃-N=C=O + H₂O → [EtO-(CH₂)₃-NH-COOH] → EtO-(CH₂)₃-NH₂ + CO₂

Mechanism

Water attacks the isocyanate to form the carbamic acid. This intermediate is unstable and undergoes decarboxylation to produce the corresponding amine and carbon dioxide.

Caption: Mechanism of Isocyanate Hydrolysis.

Reaction with Thiols: Formation of Thiocarbamates

Thiols react with isocyanates to form thiocarbamates. This reaction is generally slower than the corresponding reaction with alcohols and often requires catalysis.[13]

Reaction:

EtO-(CH₂)₃-N=C=O + R-SH → EtO-(CH₂)₃-NH-C(=O)-S-R

Mechanism

The sulfur atom of the thiol group, being a soft nucleophile, attacks the hard electrophilic carbon of the isocyanate. Subsequent proton transfer yields the thiocarbamate product.

Caption: Mechanism of Thiocarbamate Formation.

Experimental Workflow: A General Approach

The synthesis of ureas, carbamates, and thiocarbamates from this compound follows a general workflow.

Caption: General Experimental Workflow.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable building block in medicinal chemistry and drug development. The urea and carbamate linkages formed from its reactions are common structural motifs in a wide range of pharmaceuticals. These functional groups can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors.

The ethoxypropyl moiety can also influence the pharmacokinetic properties of a drug molecule, such as its solubility, lipophilicity, and metabolic stability. By incorporating this fragment, medicinal chemists can fine-tune the properties of a lead compound to enhance its drug-like characteristics.

Conclusion

This compound is a highly reactive and versatile chemical intermediate, primarily due to the electrophilic nature of its isocyanate group. Its reactions with common nucleophiles such as amines, alcohols, water, and thiols proceed via predictable nucleophilic addition mechanisms to yield ureas, carbamates, and thiocarbamates, respectively. The kinetics of these reactions can be readily controlled by temperature and the use of appropriate catalysts. The utility of this reagent in constructing key structural motifs found in pharmaceuticals underscores its importance in the field of drug development. This guide provides the fundamental knowledge and practical protocols to enable researchers and scientists to effectively harness the synthetic potential of this compound.

References

-

Wikipedia. Isocyanate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

-

Werner J. Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. [Link]

-

ResearchGate. Catalysis in Isocyanate Reactions. [Link]

-

TSpace. Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]

-

RSC Advances. Isocyanate-based multicomponent reactions. [Link]

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

RSC Publishing. Na2CO3-promoted synthesis of thiocarbamates from isocyanates and thiols under mild conditions. [Link]

-

Chemistry Stack Exchange. Basic Hydrolysis of Isocyanates. [Link]

-

ACS Publications. Addition of Thiols to Isocyanates Catalyzed by Simple Rare-Earth-Metal Amides: Synthesis of S-Alkyl Thiocarbamates and Dithiocarbamates. [Link]

-

Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

-

Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]

-

PMC - NIH. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

-

ResearchGate. (PDF) One‐Pot Synthesis of Thiocarbamates. [Link]

-

MDPI. New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. [Link]

-

ACS Publications. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. [Link]

-

The Journal of Physical Chemistry A. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

-

ACS Figshare. Addition of Thiols to Isocyanates Catalyzed by Simple Rare-Earth-Metal Amides: Synthesis of S‑Alkyl Thiocarbamates and Dithiocarbamates. [Link]

-

NASA Technical Reports Server. Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. [Link]

-

PubMed. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. [Link]

-

PMC - NIH. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]

-

Dalton Transactions. Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. [Link]

-

Quora. What are the contributions of isocyanates on hydrolysis with water and form? - AI for Science. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

ResearchGate. Schematic hydrolysis of an aromatic isocyanate and subsequent formation... [Link]

-

ACS Publications. Nucleophilic Isocyanation. [Link]

-

American Chemical Society. Nucleophilic Isocyanation. [Link]

-

PMC - NIH. Nucleophilic Isocyanation. [Link]

-

ResearchGate. Addition of a nucleophile (:Nu) to the isocyanate group. [Link]

-

Cheméo. Chemical Properties of Propane, 1-ethoxy- (CAS 628-32-0). [Link]

-

Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]

-

ResearchGate. Does ethyl-3-ethoxy propionate (EEP) react with amines at high rate??. [Link]

-

National Institute of Standards and Technology. Propane, 1-ethoxy- - the NIST WebBook. [Link]

-

NIH. Propyl isocyanate | C4H7NO | CID 61033 - PubChem. [Link]

Sources

- 1. This compound | 54458-15-0 [amp.chemicalbook.com]

- 2. This compound | 54458-15-0 [chemicalbook.com]

- 3. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. wernerblank.com [wernerblank.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethoxy-3-isocyanatopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-ethoxy-3-isocyanatopropane. As a molecule of interest in synthetic chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This document, prepared from the perspective of a Senior Application Scientist, offers insights into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven methodologies for acquiring and interpreting this spectroscopic data, ensuring scientific integrity and fostering a deeper understanding of the molecule's properties.

Introduction to this compound and its Spectroscopic Analysis

This compound (C₆H₁₁NO₂) is a bifunctional organic compound featuring both an ether and an isocyanate group.[1][2][3][4] This unique combination makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and polymers. The ethoxy group provides a degree of hydrophilicity and can influence the molecule's solubility and reactivity, while the highly reactive isocyanate group is a key functional group for the formation of carbamates, ureas, and other derivatives.

Given the reactivity of the isocyanate moiety, confirming the structure and purity of this compound is crucial for its successful application in any synthetic route. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of this molecule and provide practical protocols for their acquisition and interpretation.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, this section provides predicted data based on the known structure of this compound and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a (CH₃-CH₂-O-) | ~1.2 | Triplet | 3H | Shielded methyl protons split by the adjacent methylene group. |

| b (CH₃-CH₂-O-) | ~3.5 | Quartet | 2H | Methylene protons deshielded by the adjacent oxygen atom and split by the methyl group. |

| c (-O-CH₂-CH₂-) | ~1.8 | Quintet | 2H | Methylene protons adjacent to two other methylene groups. |

| d (-CH₂-CH₂-NCO) | ~3.4 | Triplet | 2H | Methylene protons deshielded by the electronegative isocyanate group. |

| e (CH₃-CH₂-O-) | ~3.4 | Triplet | 2H | Methylene protons adjacent to the oxygen atom. |

Note: The chemical shifts for protons 'd' and 'e' may be very similar and could potentially overlap.

The carbon-13 NMR spectrum is expected to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| 1 (CH₃-) | ~15 | Typical chemical shift for a terminal methyl group in an ethoxy moiety. |

| 2 (-O-CH₂-) | ~66 | Methylene carbon bonded to an oxygen atom. |

| 3 (-O-CH₂-CH₂-) | ~29 | Methylene carbon in the propyl chain. |

| 4 (-CH₂-NCO) | ~42 | Methylene carbon attached to the nitrogen of the isocyanate group. |

| 5 (-N=C=O) | ~122 | Characteristic chemical shift for the carbon atom in an isocyanate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the isocyanate group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch | ~2270 - 2240 | Strong, sharp |

| C-H stretch (alkane) | ~2950 - 2850 | Medium to strong |

| C-O stretch (ether) | ~1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 129.16 g/mol .[2][4]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 129.

-

Predicted Fragmentation: Common fragmentation pathways would involve the loss of small neutral molecules or radicals. PubChem predicts several adducts for this molecule, including [M+H]⁺ at m/z 130.08626 and [M+Na]⁺ at m/z 152.06820.[1]

Experimental Methodologies

This section provides standardized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean salt plates or the solvent-filled cell.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Optimize the ionization source parameters.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Interpretation and Structural Confirmation

The combined analysis of the data obtained from these three spectroscopic techniques provides a robust confirmation of the structure of this compound.

-

The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, including the presence and connectivity of the ethoxy and propyl groups.

-

The IR spectrum will provide definitive evidence for the presence of the key isocyanate functional group.

-

The mass spectrum will confirm the molecular weight of the compound and provide further structural information through its fragmentation pattern.

Visualizations

Caption: Molecular Structure of this compound

Caption: Experimental Workflow for Spectroscopic Analysis

Caption: Predicted Mass Spectrometry Fragmentation Pathways

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hunan Hwatn Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethoxy-1,3,3-trimethoxypropane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethoxy-3-fluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-ethoxy-3-iodopropane. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ATB. (n.d.). 1-Ethoxypropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 1-ethoxypropane (ethyl propyl ether). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-ethoxypropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Ethoxy-3-isocyanatopropane (CAS Number: 54458-15-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Ethoxy-3-isocyanatopropane, a bifunctional molecule with significant potential in synthetic chemistry and the life sciences. By integrating an ether linkage and a reactive isocyanate group, this compound offers a versatile platform for the development of novel chemical entities, particularly in the realm of drug discovery and bioconjugation. This document will delve into its core properties, synthesis, reactivity, and potential applications, providing field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Core Molecular Profile

This compound (CAS: 54458-15-0) is a unique chemical entity that combines the flexibility and polarity of an ethoxy ether chain with the highly reactive electrophilic nature of an isocyanate functional group. This dual functionality makes it an attractive building block for introducing tailored spacers and reactive handles in more complex molecular architectures.

Structural and Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogy with similar aliphatic isocyanates |

| Boiling Point | ~160-180 °C (estimated at atmospheric pressure) | Structure-property relationship with similar functionalized propanes |

| Density | ~0.95-1.05 g/mL (estimated) | Structure-property relationship with similar functionalized propanes |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols, amines). | General solubility of ethers and reactivity of isocyanates |

| SMILES | CCOCCCN=C=O | |

| InChIKey | YTCZSDNDGWZYNK-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for isocyanate formation. The choice of method will depend on the available starting materials and the desired scale of the reaction. Two plausible and robust synthetic routes are detailed below.

Route 1: Phosgenation of 3-Ethoxypropan-1-amine

This is the most direct and industrially common method for isocyanate synthesis. It involves the reaction of the corresponding primary amine with phosgene or a phosgene equivalent.

Reaction Scheme:

Caption: Synthesis of this compound via phosgenation.

Experimental Protocol:

-

Preparation of the Amine Precursor: 3-Ethoxypropan-1-amine can be synthesized by the cyanoethylation of ethanol with acrylonitrile, followed by the reduction of the resulting 3-ethoxypropionitrile.[1]

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-Ethoxypropan-1-amine (1.0 eq) in an inert, dry solvent such as toluene is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubber for acidic gases.

-

Phosgenation: A solution of phosgene (typically a 20% solution in toluene, ~1.1-1.5 eq) or a solid phosgene equivalent like triphosgene is added dropwise to the amine solution at a controlled temperature, often starting at low temperatures (0-10 °C) and then gradually warming to reflux. The reaction is highly exothermic and produces HCl gas.

-

Work-up and Purification: After the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak), the excess phosgene and solvent are carefully removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Route 2: Curtius Rearrangement of 3-Ethoxypropanoyl Azide

This route avoids the use of highly toxic phosgene and is a valuable alternative for laboratory-scale synthesis. It involves the thermal or photochemical rearrangement of an acyl azide.

Reaction Scheme:

Caption: Synthesis via Curtius rearrangement.

Experimental Protocol:

-

Preparation of the Acyl Chloride: 3-Ethoxypropanoic acid is converted to 3-ethoxypropanoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Formation of the Acyl Azide: The 3-ethoxypropanoyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form 3-ethoxypropanoyl azide. This intermediate is often not isolated due to its potential explosive nature.

-

Rearrangement: The solution containing the acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The acyl azide undergoes rearrangement to the isocyanate with the evolution of nitrogen gas.

-

Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Reactivity Profile

The isocyanate group is a powerful electrophile, making this compound highly reactive towards a wide range of nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis and bioconjugation.

Reaction with Nucleophiles

The general order of reactivity for common nucleophiles with isocyanates is: primary amines > secondary amines > alcohols ≈ thiols > water.

General Reaction Scheme:

Caption: Reactions with common nucleophiles.

-

Reaction with Amines to form Ureas: The reaction with primary and secondary amines is typically rapid and quantitative at room temperature, yielding stable urea linkages.[2] This reaction is fundamental in polymer chemistry and for linking molecules.

-

Reaction with Alcohols to form Carbamates: The reaction with alcohols is generally slower than with amines and may require heating or catalysis (e.g., with tertiary amines or organotin compounds) to proceed at a reasonable rate.[3] The resulting carbamate linkage is a key component in polyurethanes and is also used as a protecting group for amines.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This can be an undesirable side reaction, necessitating the use of anhydrous conditions when working with isocyanates.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool for researchers in drug development. The ethoxypropyl chain can act as a flexible, hydrophilic spacer, while the isocyanate group provides a reactive handle for conjugation.

Bioconjugation and Linker Chemistry

This compound can be used to link a drug molecule to a biological macromolecule, such as a protein or antibody, or to a solid support.

-

Antibody-Drug Conjugates (ADCs): The isocyanate group can react with nucleophilic residues on an antibody (e.g., lysine side chains) to form a stable covalent bond. The other end of the molecule (the ethoxy group) could be further functionalized to attach a cytotoxic drug, creating an ADC for targeted cancer therapy.[4][5] Isocyanate-based linkers are known for their high reaction efficiency.[4]

Conceptual Workflow for ADC Formation:

Caption: Conceptual workflow for ADC synthesis.

-

Targeted Drug Delivery: The ethoxypropyl spacer can influence the pharmacokinetic properties of a drug conjugate, potentially improving solubility and reducing non-specific binding.[6][7] The isocyanate can be used to attach the drug-spacer construct to a targeting moiety.[8]

Synthesis of Novel Chemical Probes and Prodrugs

The reactivity of the isocyanate group can be harnessed to synthesize a variety of derivatives for chemical biology research.

-

Chemical Probes: By reacting this compound with fluorescent dyes, biotin, or other reporter molecules that possess a nucleophilic handle, researchers can create chemical probes for target identification and validation studies.

-

Prodrugs: The isocyanate can be used to cap a therapeutically active amine or alcohol group on a drug molecule, forming a urea or carbamate linkage. This linkage could be designed to be stable in circulation but cleaved under specific physiological conditions (e.g., in the low pH environment of a tumor or by specific enzymes), releasing the active drug in a targeted manner.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted with a high degree of confidence based on its functional groups.

-

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethoxy group (~1.2 ppm).

-

A quartet for the methylene protons of the ethoxy group adjacent to the oxygen (~3.5 ppm).

-

A triplet for the methylene protons adjacent to the isocyanate group (~3.3 ppm).

-

A multiplet (likely a sextet) for the central methylene group of the propyl chain (~1.9 ppm).

-

A triplet for the methylene protons adjacent to the ether oxygen (~3.6 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon of the ethoxy group (~15 ppm).

-

Signals for the three methylene carbons of the propyl chain (~30-70 ppm).

-

A highly deshielded signal for the isocyanate carbon (~120-130 ppm).

-

-

IR Spectroscopy:

-

A very strong, sharp, and characteristic absorption band for the asymmetric N=C=O stretch in the range of 2250-2280 cm⁻¹. This is the most diagnostic peak for an isocyanate.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-O stretching for the ether linkage around 1100 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 129. Key fragmentation patterns would likely involve the loss of the ethoxy group and cleavage of the propyl chain.

-

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat. For larger quantities or in case of insufficient ventilation, a respirator with an appropriate cartridge for organic vapors and isocyanates should be used.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture, acids, bases, alcohols, and amines.

-

Spill and Disposal: In case of a spill, absorb with an inert material and decontaminate with a solution of aqueous ammonia or a commercial isocyanate neutralizing solution. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile chemical tool for researchers at the interface of chemistry, biology, and medicine. Its unique combination of a flexible ether spacer and a highly reactive isocyanate handle provides a powerful platform for the synthesis of novel bioconjugates, chemical probes, and potential therapeutic agents. While exercising appropriate caution in its handling, scientists can leverage the predictable and robust reactivity of this compound to advance their research and development goals.

References

-

PubChemLite. This compound. [Link]

-

PubChem. Ethyl 3-ethoxypropionate. [Link]

-

Chemsrc. 1-ethoxy-3-iodopropane. [Link]

- Google Patents.

-

ResearchGate. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

PubChemLite. This compound (C6H11NO2). [Link]

- Google Patents.

-

MDPI. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. [Link]

-

PubMed Central. Functionalized Particles Designed for Targeted Delivery. [Link]

-

PubMed Central. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. [Link]

-

Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]

- Google Patents.

-

PubMed Central. Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. [Link]

-

NIST WebBook. Propane, 1-ethoxy-. [Link]

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

-

PubMed. Drug Release and Targeting: the Versatility of Polymethacrylate Nanoparticles for Peroral Administration Revealed by Using an Optimized In Vitro-Toolbox. [Link]

-

PubChem. 3-Ethoxy-1-propanol. [Link]

-

NIST WebBook. 1-Propanol, 3-ethoxy-. [Link]

- Google Patents.

-

ResearchGate. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. [Link]

-

ResearchGate. Phthalocyanine-Peptide Conjugates: Receptor-Targeting Bifunctional Agents for Imaging and Photodynamic Therapy. [Link]

-

MDPI. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. [Link]

-

PubMed Central. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

-

PubChem. 1-Ethoxy-3-fluoropropane. [Link]

-

Cheméo. Chemical Properties of Propane, 1-ethoxy- (CAS 628-32-0). [Link]

-

PubChem. 1-Ethoxy-1,3,3-trimethoxypropane. [Link]

-

PubChem. 1-Ethoxy-3-(3-fluorophenyl)propan-2-one. [Link]

-

PubChem. 1-Ethoxy-1-(1-ethoxypropoxy)propane. [Link]

-

NIST WebBook. Propane, 1-ethoxy-. [Link]

-

NIST WebBook. 1-Propanol, 3-ethoxy-. [Link]

-

ResearchGate. 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo.... [Link]

- Google P

Sources

- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 2. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]

- 5. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Ethoxy-3-isocyanatopropane for Advanced Research and Development

This guide provides a comprehensive technical overview of 1-Ethoxy-3-isocyanatopropane (CAS No. 54458-15-0), a bifunctional reagent with significant potential in specialized chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established principles of isocyanate chemistry to serve as a practical resource for laboratory applications.

Introduction: Unveiling a Versatile Chemical Tool

This compound is a unique aliphatic isocyanate that incorporates an ether linkage within its propyl backbone. This structural feature imparts specific solubility and reactivity characteristics, making it a valuable building block in organic synthesis. While detailed literature on this specific molecule is sparse, its utility can be inferred from the well-documented chemistry of its two primary functional groups: the highly reactive isocyanate group and the chemically stable ether group.

The isocyanate group is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively.[1][2] The ethoxy group, on the other hand, can enhance the solubility of the molecule and its derivatives in organic solvents and potentially influence the pharmacokinetic properties of resulting compounds in drug discovery applications. This dual functionality opens avenues for its use as a versatile linker or as a modifying agent to introduce specific physicochemical properties to a target molecule.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a number of chemical suppliers. It is typically offered in research quantities. Due to the limited publicly available data, a comprehensive table of physicochemical properties is not available. However, based on its structure and data from suppliers, the following is known:

| Property | Value | Source |

| CAS Number | 54458-15-0 | Multiple Suppliers |

| Molecular Formula | C6H11NO2 | Multiple Suppliers |

| Molecular Weight | 129.16 g/mol | Multiple Suppliers |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, acetonitrile) | Inferred |

Note: Researchers should always refer to the supplier's Certificate of Analysis (CoA) for the most accurate and lot-specific data.

Core Reactivity and Synthetic Utility

The synthetic applications of this compound are primarily dictated by the reactivity of the isocyanate group. Aliphatic isocyanates are generally less reactive than their aromatic counterparts but still readily participate in a variety of important chemical transformations.

Urethane Synthesis

The reaction of this compound with alcohols or phenols yields stable urethane linkages. This is one of the most fundamental reactions of isocyanates and is widely used in polymer chemistry and for the derivatization of molecules containing hydroxyl groups.[3][4] The reaction is often catalyzed by tertiary amines or organotin compounds.[1]

Experimental Workflow: General Protocol for Urethane Synthesis

Caption: General workflow for urethane synthesis.

Urea Synthesis

Primary and secondary amines react rapidly with isocyanates to form substituted ureas.[5][6] This reaction is typically faster than the reaction with alcohols and often does not require a catalyst.[7] This transformation is crucial for creating building blocks for pharmaceuticals and agrochemicals.

Experimental Workflow: General Protocol for Urea Synthesis

Sources

- 1. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. l-i.co.uk [l-i.co.uk]

- 4. Polyurethane - Wikipedia [en.wikipedia.org]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Foreword: The Analytical Imperative in Modern Chemistry

An In-Depth Technical Guide to the Purity Analysis of 1-Ethoxy-3-isocyanatopropane

In the realms of pharmaceutical development and advanced material science, the purity of a chemical entity is not merely a quality metric; it is the very foundation of reproducibility, safety, and efficacy. This compound, a bifunctional molecule featuring a reactive isocyanate group and an ether linkage, serves as a critical building block and linker. Its utility is directly proportional to its purity. The presence of unreacted starting materials, by-products, or degradants can lead to unpredictable reaction kinetics, compromised product performance, and potential toxicity. This guide provides a comprehensive, field-tested framework for the rigorous purity analysis of this compound, moving beyond rote protocols to explain the scientific rationale behind each methodological choice.

Chapter 1: The Mandate for Safety: Handling Isocyanates

Before any analytical work commences, the paramount importance of safety must be addressed. Isocyanates are potent respiratory and dermal sensitizers.[1] Repeated exposure, even at low concentrations, can lead to occupational asthma and severe allergic reactions.[2] Therefore, all handling of this compound must be performed with stringent engineering controls and appropriate personal protective equipment (PPE).

Core Safety Protocols:

-

Ventilation: All manipulations must occur within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[1]

-

Personal Protective Equipment (PPE):

-

Gloves: Use chemical-resistant gloves. Nitrile gloves offer more resistance to penetration than thin latex gloves.[2]

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[3]

-

Lab Coat: A chemically resistant lab coat or apron should be worn.

-

Respiratory Protection: In situations with potential for aerosolization or inadequate ventilation, a supplied-air respirator is required.[2][4]

-

-

Spill & Decontamination: Be prepared for spills. Have a decontamination solution (e.g., 5% sodium carbonate, 5% non-ionic surfactant in water) readily available. In case of a spill, evacuate the immediate area, absorb the material, and decontaminate the area thoroughly.[1]

-

Waste Disposal: All isocyanate-contaminated waste must be treated as hazardous and disposed of according to institutional guidelines.[1]

Chapter 2: Physicochemical Profile and Analytical Challenges

Understanding the molecule's inherent properties is key to designing a robust analytical strategy. The central challenge in analyzing this compound lies in the high electrophilicity and reactivity of the isocyanate (-N=C=O) functional group. This group readily reacts with nucleophiles such as water, alcohols, and amines, which are common in analytical solvents and the environment.[5]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [7] |

| CAS Number | 54458-15-0 | [7] |

| Appearance | Typically a liquid (inferred) | N/A |

| Key Functional Groups | Isocyanate (-N=C=O), Ether (C-O-C) | [6] |

This reactivity dictates that many analytical techniques, particularly those performed in solution, may require derivatization to form a stable analog prior to analysis.[8]

Chapter 3: A Multi-Modal Strategy for Purity Determination